molecular formula C16H19N3O2 B10991749 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B10991749
M. Wt: 285.34 g/mol
InChI Key: QZQCMAUNBPYXAA-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide is a synthetic organic compound characterized by its unique structural components, including a benzofuran ring and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone under reflux conditions.

    Coupling of the Two Moieties: The final step involves coupling the benzofuran and pyrazole moieties through a propanamide linker. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide linker, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound is explored for its potential therapeutic effects. It may have applications in treating diseases due to its possible anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1-benzofuran-5-yl)propanamide: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.

    N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide: Lacks the benzofuran ring, which may reduce its potential interactions with certain biological targets.

Uniqueness

The uniqueness of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide lies in its combined structural features

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,5-dimethylpyrazol-3-yl)propanamide

InChI

InChI=1S/C16H19N3O2/c1-11-9-15(18-19(11)2)17-16(20)6-4-12-3-5-14-13(10-12)7-8-21-14/h3,5,9-10H,4,6-8H2,1-2H3,(H,17,18,20)

InChI Key

QZQCMAUNBPYXAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CCC2=CC3=C(C=C2)OCC3

Origin of Product

United States

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